molecular formula C11H15NO B8720068 N-[(oxolan-2-yl)methyl]aniline

N-[(oxolan-2-yl)methyl]aniline

Cat. No.: B8720068
M. Wt: 177.24 g/mol
InChI Key: MWKUECPGLXXAGM-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]aniline (CAS: Not explicitly provided; IUPAC name: N-(tetrahydrofuran-2-ylmethyl)aniline) is a secondary amine derivative of aniline. Its structure consists of an aniline moiety (benzene ring with an -NH2 group) where the hydrogen on the nitrogen is replaced by a (tetrahydrofuran-2-yl)methyl group. This compound is of interest in organic synthesis due to its balanced lipophilic-hydrophilic character, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)aniline

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-3,5-6,11-12H,4,7-9H2

InChI Key

MWKUECPGLXXAGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Variations on the Nitrogen Atom

N,N-Diethyl-4-{[(Oxolan-2-ylmethyl)amino]methyl}aniline (): Structure: The nitrogen is substituted with two ethyl groups (tertiary amine) and a para-[(tetrahydrofuran-2-ylmethyl)amino]methyl group. Properties:

  • Increased lipophilicity due to diethyl groups, enhancing membrane permeability but reducing water solubility.
  • Para-substitution on the aromatic ring may alter electronic distribution, affecting reactivity in electrophilic substitution reactions. Applications: Potential use in drug design for improved pharmacokinetics .

2-Iodo-N-(oxolan-2-ylmethyl)aniline ():

  • Structure : Ortho-iodo substitution on the aniline ring.
  • Properties :

  • Iodine’s inductive effect reduces electron density on the aromatic ring, decreasing nucleophilicity.
  • Halogen bonding capability (C-I⋯O/N interactions) may influence crystal packing or target binding.
    • Applications : Useful in radiopharmaceuticals or as a heavy-atom derivative for X-ray crystallography .
Modifications to the THF Substituent

N,N-Diethyl-4-({[1-(Oxolan-2-yl)ethyl]amino}methyl)aniline (): Structure: Ethyl spacer between the THF ring and amino group. Properties:

  • Increased steric bulk and flexibility compared to the methyl linker in the target compound.
  • Applications: Explored in CNS-targeted drug candidates .

4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline ():

  • Structure : Epoxide (oxirane) groups replace THF.
  • Properties :

  • Epoxides are highly reactive, enabling crosslinking in polymer chemistry.
  • Reduced stability under acidic/basic conditions compared to THF derivatives.
    • Applications : Building block for epoxy resins or covalent inhibitors .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features LogP (Predicted) Solubility Profile
N-[(Oxolan-2-yl)methyl]aniline C₁₁H₁₅NO 177.24 g/mol Polar oxygen atom in THF, moderate lipophilicity ~1.8 Soluble in THF, DMSO, EtOH
2-Iodo-N-(oxolan-2-ylmethyl)aniline C₁₁H₁₄INO 303.14 g/mol Heavy iodine atom, halogen bonding ~2.5 Low aqueous solubility
N,N-Diethyl-4-{[(oxolan-2-ylmethyl)amino]methyl}aniline C₁₇H₂₆N₂O 274.41 g/mol Tertiary amine, high lipophilicity ~3.2 Soluble in chloroform, EtOAc
4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline C₁₅H₁₉NO₃ 261.32 g/mol Reactive epoxide groups ~1.5 Reacts with polar protic solvents

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